molecular formula C21H22N2O3 B2490084 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one CAS No. 240403-55-8

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2490084
CAS No.: 240403-55-8
M. Wt: 350.418
InChI Key: OJOOURCFVUIYIR-UHFFFAOYSA-N
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Description

3-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one is a structurally complex molecule combining a 2-methoxyphenyl-substituted piperazine moiety linked via a carbonyl group to a dihydroindenone scaffold.

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-20-9-5-4-8-18(20)22-10-12-23(13-11-22)21(25)17-14-19(24)16-7-3-2-6-15(16)17/h2-9,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOOURCFVUIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3-Dihydro-1H-inden-1-one Derivatives

The indenone core is synthesized via Claisen-Schmidt condensation between acetophenone derivatives and aldehydes. For example:

  • Base-Catalyzed Condensation :
    • 2,3-Dihydro-1H-inden-1-one (10 mmol) reacts with 4-acetamidobenzaldehyde (10 mmol) in methanol with KOH (10 mmol) at room temperature for 48 h.
    • Yield : ~70–85% after ethanol recrystallization.

Introduction of the Carbonyl Group

The 3-position of the indenone is functionalized via acylation :

  • Chloroacetylation :
    • React 3-amino-indenone with chloroacetyl chloride (1.2 eq) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 h.
    • Intermediate : 3-Chloroacetamido-indenone (yield: 80–90%).

Coupling with 1-(2-Methoxyphenyl)piperazine

The final step involves amide bond formation :

  • Substitution Reaction :
    • 3-Chloroacetamido-indenone (1 mmol) reacts with 1-(2-methoxyphenyl)piperazine (1.2 mmol) in acetone with K₂CO₃ (1.5 mmol) at 40°C for 12 h.
    • Workup : Evaporate acetone, wash residue with water, and crystallize with ethanol.
    • Yield : 65–75%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Acetone or THF improves solubility of intermediates.
  • Temperature : Microwave-assisted synthesis (e.g., 100°C for 30 min) reduces reaction time by 50% compared to conventional heating.

Stoichiometric Considerations

  • Piperazine Excess : A 1.2:1 ratio of piperazine to chloroacetamide minimizes diacylation side products.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    • Indenone methylene: δ 3.97–4.02 ppm (s, 2H).
    • Piperazine-CH₂: δ 2.80–3.20 ppm (m, 8H).
    • 2-Methoxyphenyl: δ 3.82 ppm (s, 3H, OCH₃), 6.85–7.20 ppm (m, 4H).
  • ¹³C NMR :
    • Carbonyl (C=O): δ 195.2 ppm.
    • Piperazine-C: δ 48.5–52.0 ppm.

Mass Spectrometry

  • ESI-MS : m/z 350.4 [M+H]⁺, consistent with molecular formula C₂₁H₂₂N₂O₃.

Challenges and Alternative Approaches

Side Reactions

  • Diacylation : Controlled by limiting piperazine stoichiometry.
  • Ring Bromination : Observed in similar systems when using HBr-containing solvents.

Alternative Coupling Reagents

  • EDC/HOBt : Enhances amide bond formation efficiency in polar aprotic solvents (e.g., DMF).

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may vary but often involve nucleophilic or electrophilic reagents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a methoxyphenyl group , enhancing its interaction with biological targets. The synthesis typically involves the conjugation of a chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine with an indanone derivative under specific reaction conditions, often utilizing trifluoroacetic acid (TFA) for cleavage.

Synthetic Routes

  • Conjugation Reaction : The primary method involves the reaction between chloroacetylated piperazine derivatives and indanones.
  • Reaction Conditions : Optimal conditions are maintained to ensure high yield and purity, often involving automated synthesis equipment for industrial applications.

Neuropharmacology

Research indicates that derivatives of this compound exhibit significant binding affinity to serotonin receptors:

  • 5-HT1A Receptor Modulation : The compound can modulate serotonin signaling pathways, making it a candidate for further investigation in psychopharmacology.
  • Potential Antidepressant Activity : Studies have evaluated its effects in animal models, suggesting antidepressant properties.

Antimicrobial Properties

While primarily studied for its neuropharmacological effects, some derivatives have also demonstrated antimicrobial activity:

  • Biofilm Inhibition : Compounds similar to this have shown efficacy against biofilms formed by pathogens like Pseudomonas aeruginosa, indicating potential applications in treating infections resistant to conventional therapies.

Chemical Research

In chemistry, this compound serves as a building block for synthesizing more complex molecules, contributing to the development of new materials or as precursors in industrial applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neuropharmacological Effects : Investigated the binding affinity to serotonin receptors and potential antidepressant effects.
  • Antimicrobial Activity Evaluation : Assessed the efficacy against bacterial biofilms, highlighting its potential in infection control.

Mechanism of Action

The mechanism of action of 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as the 5-HT1A neuroreceptor. This interaction is crucial for its potential use in neuroreceptor imaging and the treatment of neurological disorders. The compound binds to the receptor, modulating its activity and thereby influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs:

Piperazine Derivatives with Aromatic Substitutions

  • HBK Series (HBK14–HBK19): These compounds feature a 4-(2-methoxyphenyl)piperazine core linked to phenoxyalkyl chains (e.g., phenoxyethoxyethyl or phenoxypropyl groups) . Key Differences: Unlike the target compound, HBK derivatives lack the dihydroindenone scaffold and instead incorporate halogenated or methyl-substituted aromatic side chains. The target compound’s carbonyl linkage may enhance rigidity and reduce metabolic degradation compared to HBK’s flexible alkoxy chains.

Dihydroindenone Derivatives

  • (E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI): This compound shares the dihydroindenone core but replaces the piperazine-carbonyl group with an indole-methylene substituent . Bioactivity: IMDHI exhibits antimicrobial activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. subtilis) bacteria, attributed to electron-withdrawing effects of the indole group. The target compound’s piperazine moiety may alter antimicrobial specificity or potency. Electronic Properties: Computational studies on IMDHI reveal a low HOMO-LUMO gap (4.5 eV), suggesting high reactivity.
  • GDC-0879: A B-Raf kinase inhibitor containing a dihydroindenone scaffold fused with a pyrazole-pyridine system . Functional Contrast: GDC-0879’s hydroxymino and pyridine groups enable kinase inhibition (IC50 ~3 μM for pMEK1), whereas the target compound’s piperazine may direct it toward GPCR targets.

Piperazine-Dihydroindenone Hybrids

  • AMG8562: A TRPV1 modulator with a dihydroindenone linked to a piperidine-acrylamide group . Structural Similarities: Both compounds feature a dihydroindenone and a nitrogen-containing heterocycle (piperazine vs. piperidine). Pharmacodynamic Differences: AMG8562 avoids hyperthermia side effects by selectively modulating TRPV1 without blocking heat activation. The target compound’s piperazine-carbonyl group could similarly fine-tune receptor interactions to minimize off-target effects.

Data Tables: Structural and Functional Comparisons

Table 1. Structural Features of Key Analogs

Compound Core Structure Key Substituents Pharmacological Target
Target Compound Dihydroindenone + Piperazine 2-Methoxyphenyl, carbonyl linkage Not reported (inferred GPCR)
HBK14–HBK19 Piperazine Phenoxyethoxyethyl/propyl, halogen/methyl CNS receptors
IMDHI Dihydroindenone Indole-methylene Antimicrobial
GDC-0879 Dihydroindenone Pyrazole-pyridine B-Raf kinase
AMG8562 Dihydroindenone Piperidine-acrylamide TRPV1

Table 2. Bioactivity Profiles

Compound IC50/EC50 (μM) Key Findings
HBK Series N/A Potential CNS modulation (structural inference)
IMDHI N/A MIC: 25–50 μg/mL (bacterial strains)
GDC-0879 3.06 (pMEK1) Tumor stasis at 3.27–4.48 μM plasma conc.
AMG8562 N/A Antihyperalgesic (no hyperthermia)

Mechanistic and Pharmacological Insights

  • Piperazine Role: The 2-methoxyphenylpiperazine group is common in serotonin receptor ligands (e.g., atypical antipsychotics). Its presence in the target compound suggests possible CNS activity, though the dihydroindenone may redirect bioavailability or receptor specificity.
  • Dihydroindenone Contributions: The planar, conjugated system of dihydroindenone may enhance π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or cytochrome P450 enzymes), as seen in GDC-0879 .
  • Synergistic Effects: The carbonyl linkage between piperazine and dihydroindenone could restrict conformational flexibility, improving target selectivity compared to more flexible analogs like HBK15 .

Biological Activity

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one is a complex organic compound with significant biological activity, particularly in the field of neuropharmacology. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a methoxyphenyl group, which is known to enhance its interaction with biological targets. The synthesis typically involves the conjugation of a chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine with an indanone derivative under specific reaction conditions, often utilizing trifluoroacetic acid (TFA) for cleavage and subsequent labeling for imaging studies.

The primary mechanism of action for this compound involves its binding affinity to the 5-HT1A serotonin receptor . This receptor plays a crucial role in modulating neurotransmitter systems associated with anxiety, depression, and other neurological disorders. The compound's selective binding to this receptor indicates its potential therapeutic applications in treating mood disorders and possibly in neuroimaging.

Neuropharmacological Effects

Research has shown that derivatives of this compound exhibit significant binding affinity to serotonin receptors:

  • 5-HT1A Receptor Affinity : Studies indicate that the compound can modulate serotonin signaling pathways, making it a candidate for further investigation in psychopharmacology .
  • Potential Antidepressant Activity : The modulation of serotonin receptors suggests potential antidepressant effects, which have been evaluated in various animal models .

Antimicrobial Properties

While primarily studied for its neuropharmacological effects, some derivatives have also demonstrated antimicrobial activity. For instance:

  • Biofilm Inhibition : Compounds similar to this compound have shown efficacy against biofilms formed by pathogens like Pseudomonas aeruginosa, indicating potential applications in treating infections resistant to conventional therapies .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study Findings Reference
Study on 5-HT receptor bindingHigh affinity for 5-HT1A receptors; potential antidepressant effects
Evaluation of antimicrobial propertiesSignificant inhibition of biofilm formation in P. aeruginosa
Neuropharmacological assessmentModulation of neurotransmitter systems; implications for anxiety treatment

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound’s piperazine-carbonyl scaffold can be synthesized via coupling reactions between activated carbonyl intermediates (e.g., indenone derivatives) and substituted piperazines. A typical approach involves using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen atmosphere . Reaction optimization should focus on temperature (0–25°C), stoichiometric ratios (1:1.2 for indenone:piperazine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Validation : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (≥95% by C18 reverse-phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR : ¹H NMR should show characteristic peaks: δ 7.2–7.4 ppm (indenyl protons), δ 3.8 ppm (methoxy group), and δ 3.2–3.5 ppm (piperazine methylene) .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 379.2 (calculated for C21H22N2O3) .
  • IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and piperazine N-H at ~3300 cm⁻¹ .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Screening Strategy :

  • Receptor Binding : Screen against serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors via radioligand displacement assays (IC50 values) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (48-hour exposure, 1–100 µM range) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological profile?

  • SAR Insights :

  • Piperazine Modifications : Fluorination at the phenyl ring (e.g., 2-fluorophenyl) enhances receptor affinity (e.g., 5-HT1A Ki < 10 nM) but may reduce solubility .
  • Carbonyl Linker : Replacing the indenone moiety with chromenone (as in ) increases metabolic stability but reduces CNS penetration .
    • Data-Driven Design : Use molecular docking (AutoDock Vina) to model interactions with 5-HT1A’s transmembrane domain, prioritizing hydrophobic contacts with Phe112 and hydrogen bonds with Asp116 .

Q. How should contradictory data in receptor binding assays be resolved?

  • Case Study : If conflicting 5-HT1A binding data arise (e.g., IC50 variations >20% between labs):

  • Assay Replication : Standardize membrane preparation (rat cortical tissue) and ligand concentration ([³H]-8-OH-DPAT, 1 nM) .
  • Positive Controls : Include buspirone (IC50 ~10 nM) to validate assay conditions .
    • Statistical Analysis : Apply nonlinear regression (GraphPad Prism) with Hill slopes constrained to 1.0 to minimize variability .

Q. What computational tools predict metabolic pathways and potential toxicities?

  • In Silico Tools :

  • Metabolism : Use SwissADME to identify likely Phase I oxidation sites (e.g., piperazine N-demethylation) .
  • Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., indenone’s α,β-unsaturated ketone) .

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